molecular formula C7H8FN5S B2656054 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-09-2

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2656054
CAS No.: 1946818-09-2
M. Wt: 213.23
InChI Key: SLODPXMNJXVKQV-UHFFFAOYSA-N
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Description

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. The 1,3,4-thiadiazole core is a established bioisostere of pyrimidine and pyridazine rings, a feature that allows its derivatives to interact effectively with biological targets and often results in enhanced lipophilicity, good cell permeability, and favorable oral bioavailability . This moiety is known to confer a broad spectrum of pharmacological activities, with particular prominence in antimicrobial and anticancer research . In antimicrobial applications, the 2-amino-1,3,4-thiadiazole unit serves as a key pharmacophore for designing new compounds to address multidrug-resistant bacterial and fungal infections . Derivatives of this scaffold have demonstrated potent activity against various Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 2.0 μg/mL, highlighting their potential as lead compounds for new antibiotic development . Furthermore, recent computational and in vitro studies have explored 1,3,4-thiadiazole derivatives as potential phosphoinositide-3-kinase (PI3K) inhibitors, a promising strategy for host-directed therapy against persistent bacterial infections . In oncology research, the 1,3,4-thiadiazole nucleus is investigated for its cytotoxic properties. Its structural similarity to nucleic acid bases enables derivatives to disrupt DNA replication processes in cancer cells . Compounds based on this scaffold have shown promising antitumor activity against diverse cancer cell lines, including human breast carcinoma (MCF-7), human prostate tumor (PC3), and human leukemia (HL60), making it a versatile template for designing new anticancer agents . The reactivity of the primary amine group at the 2-position of the thiadiazole ring provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a wide array of analogs, such as Schiff bases, to optimize potency and explore new mechanisms of action .

Properties

IUPAC Name

5-(1-ethyl-5-fluoropyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN5S/c1-2-13-5(8)4(3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLODPXMNJXVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Ethyl and Fluoro Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or hydrazines.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. In vitro tests have shown promising results against various bacterial strains. For instance:

  • Study Findings : A review of multicomponent reactions indicated that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ciprofloxacin and ampicillin .
CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20
This compoundEscherichia coli22

Anticancer Properties

The anticancer potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Cancer TypeIC50 Value (µM)Reference
Breast Cancer15
Lung Cancer12

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

  • Activity Against Fungi : Studies have shown that derivatives of thiadiazole can be effective against pathogenic fungi .
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented as well:

  • Research Insights : Compounds similar to 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines have been shown to reduce inflammation markers in cellular assays .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of pyrazole derivatives evaluated their antibacterial properties against multiple strains. The results indicated that modifications in the structure significantly influenced activity levels.

Case Study 2: Anticancer Screening

In a screening of various compounds for anticancer activity, the derivative was tested against several cancer cell lines. The findings suggested that it effectively inhibited cell growth and induced apoptosis.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key analogues of 1,3,4-thiadiazol-2-amine derivatives, highlighting substituent effects on biological activity and synthesis:

Compound Name Substituent Groups Biological Activity Synthesis Method Key Findings References
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Anticancer (MCF-7, HeLa, K562, PC-3) Ultrasound-assisted cyclization with NaOH Highest activity: GI50 = 28.9 µM (PC-3). Improved yields under ultrasound vs. conventional heating.
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases Thiophene-fluorophenyl Anticancer (MCF7, HeLa, Hep-G2) Conventional condensation with aromatic aldehydes Most potent: IC50 = 1.28 µg/mL (MCF7). Thiophene enhances π-π stacking with targets.
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine Nitrofuran Antiparasitic (T. cruzi, T. brucei) Cyclization with nitrofuran precursors 95% inhibition of T. cruzi at 6.2 mmol/L. Nitrofuran boosts redox activity.
N-(1-Benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine Difluoromethyl-pyrazole, benzyl-pyrazole Undisclosed (structural complexity suggests kinase inhibition) Multi-step coupling reactions High molecular weight (MW > 500) may limit bioavailability.
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Pyridine Not specified (often used in metal coordination) Cyclocondensation with isonicotinoyl hydrazide Pyridine enables chelation, useful in catalytic or metallodrug applications.

Key Observations

Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., 4-chlorophenyl, nitrofuran): Enhance anticancer and antiparasitic activity by stabilizing charge-transfer interactions with biological targets . Heteroaromatic Moieties (e.g., thiophene, pyridine): Improve target binding via π-π stacking or hydrogen bonding. For example, thiophene in enhances affinity for breast cancer cells . Fluorinated Groups: The 5-fluoropyrazole in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogues, as seen in fluorophenyl-thiophene derivatives .

Synthetic Efficiency: Ultrasound-assisted methods () reduce reaction times and improve yields (e.g., 80% yield in 2 hours vs. 6 hours under conventional heating) .

Biological Selectivity: Anticancer Activity: Thiophene- and chlorophenyl-substituted compounds show selectivity for breast (MCF7) and prostate (PC-3) cancers . Antiparasitic Activity: Nitrofuran derivatives exhibit potent inhibition of Trypanosoma cruzi, likely via redox cycling .

Biological Activity

5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a unique structure that combines a thiadiazole ring with a pyrazole moiety, which is known for its diverse pharmacological properties.

The molecular formula of this compound is C7H8FN5S, with a molar mass of 213.24 g/mol. Its predicted density is approximately 1.68 g/cm³, and it exhibits significant stability under various conditions .

PropertyValue
Molecular FormulaC7H8FN5S
Molar Mass213.24 g/mol
Density1.68 g/cm³
Boiling Point411.1 °C (predicted)
pKa1.07 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those containing the pyrazole moiety. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibitory activity through cell cycle arrest at the G2/M phase .
  • HepG2 (liver cancer) : Other derivatives demonstrated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

Case Study:
In a comparative study of various thiadiazole derivatives, modifications such as substituting the phenyl group with more lipophilic moieties significantly enhanced anticancer activity. For example, the introduction of a benzyl piperidine moiety resulted in an IC50 of 2.32 µg/mL against HL-60 leukemia cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored extensively. A study synthesized several new derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The synthesized compounds demonstrated moderate to strong antibacterial activity against these strains, suggesting their potential as therapeutic agents in treating infections .

Table: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
5-(1-ethyl-5-fluoro-pyrazolyl)Staphylococcus aureus15
Escherichia coli12
Other Thiadiazole DerivativesVariousVaries

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, thereby preventing tumor growth.
  • Antimicrobial Action : The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Q & A

Q. What are the common synthetic routes for 1,3,4-thiadiazol-2-amine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Thiadiazol-2-amine derivatives are typically synthesized via cyclization reactions. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine is prepared by reacting 4-pyridinecarboxylic acid with thiosemicarbazide under reflux in an oil bath (363 K for 6 hours), followed by crystallization from ethanol . Similarly, Scheme 25 in describes the use of isonicotinoyl hydrazide and potassium thiocyanate in concentrated sulfuric acid for cyclocondensation. Optimization includes adjusting stoichiometry (e.g., excess thiosemicarbazide), solvent choice (ethanol for recrystallization), and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1,3,4-thiadiazol-2-amine derivatives?

  • Methodological Answer :
  • IR and NMR : Confirm functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ in IR) and aromatic/heterocyclic proton environments .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For example, in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, X-ray data revealed a dihedral angle of 21.5° between thiadiazole and benzene rings and N–H···N hydrogen bonds forming chains along the b-axis .
  • SHELX Software : Used for structure refinement; hydrogen atoms are placed geometrically with fixed bond lengths (C–H = 0.93–0.97 Å, N–H = 0.86 Å) and isotropic displacement parameters .

Q. How are biological activities (e.g., antimicrobial, antiparasitic) of thiadiazole derivatives typically evaluated?

  • Methodological Answer :
  • In vitro assays : For antiparasitic activity, compounds are tested against Trypanosoma cruzi or Leishmania at varying concentrations (e.g., 3.1–12.5 mmol L⁻¹) using inhibition percentage metrics .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., nitro groups, halogenated aryl rings) enhances activity. For instance, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine showed 95% inhibition against T. cruzi .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., T. cruzi CYP51). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns.
  • QSAR Models : Correlate electronic properties (e.g., Hammett σ constants of substituents) with bioactivity data from analogues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Q. What challenges arise in resolving crystal structures of thiadiazole derivatives, and how are they addressed?

  • Methodological Answer :
  • Disorder and Twinning : Common in flexible substituents (e.g., ethyl groups). Apply restraints (e.g., ISOR in SHELXL) to refine anisotropic displacement parameters .
  • Hydrogen Bonding : Use PLATON/ADDSYM to validate symmetry and hydrogen-bond networks. For example, in 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, N–H···N interactions form R₂²(8) and R₂²(18) loops, stabilized by C–H···O/N contacts .
  • Data-to-Parameter Ratio : Ensure >10:1 (e.g., 11.2 in ) to avoid overfitting .

Q. How can synthetic protocols be optimized to mitigate low yields or side reactions?

  • Methodological Answer :
  • Ultrasound-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives synthesized in 85–92% yield under sonication vs. 60–70% conventionally) .
  • pH Control : Precipitate products by adjusting to pH 8–9 with ammonia, as in .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

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